![molecular formula C21H18ClN3O4S B2429472 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1105238-60-5](/img/structure/B2429472.png)
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a benzyl group, a thioether group, and a dioxin ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings (pyrimidine and dioxin) suggests that the compound may have a rigid, three-dimensional structure. The chlorobenzyl and acetamide groups could potentially add additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar acetamide group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Central Nervous System (CNS) Depressant Activity
Research on structurally related compounds, such as 2-chloromethyl 3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones and derivatives, has indicated marked sedative actions, suggesting potential applications in developing CNS depressants. These compounds were synthesized and characterized for their spectral data and screened for CNS depressant activity, showing significant sedative effects (Manjunath et al., 1997).
Anticancer and Anti-Inflammatory Agents
Novel derivatives synthesized from related frameworks have demonstrated significant anti-inflammatory and analgesic properties, alongside inhibitory effects on COX-2 selectivity, indicating their potential as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity with promising analgesic and anti-inflammatory activities, suggesting their applicability in drug development for treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Antitumor and Anticancer Activity
Some derivatives bearing the 2-amino-6-thiocyanato benzothiazole structure, which shares a common pharmacophoric group with the chemical , have shown considerable anticancer activity against specific cancer cell lines. This highlights the potential of structurally related compounds in oncology, specifically for designing new antitumor agents with significant efficacy (Yurttaş et al., 2015).
Antibacterial and Antimicrobial Activity
The investigation into compounds with related structural motifs has revealed significant antibacterial and antimicrobial properties. These findings underscore the potential of such compounds in developing new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria (Ramalingam et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c22-14-3-1-2-13(8-14)12-30-21-24-16(11-20(27)25-21)10-19(26)23-15-4-5-17-18(9-15)29-7-6-28-17/h1-5,8-9,11H,6-7,10,12H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJVRCJBTLGXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC(=O)NC(=N3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.